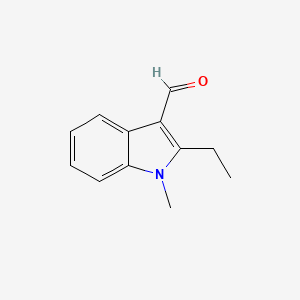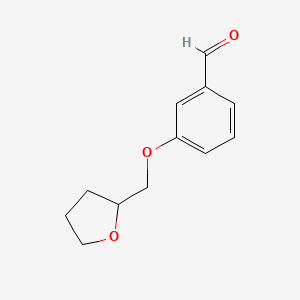
2-Etil-1-metil-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C12H13NO, is used in various scientific research fields due to its unique structure and properties .
Aplicaciones Científicas De Investigación
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to possess diverse biological activities and have immense potential for therapeutic applications .
Análisis Bioquímico
Biochemical Properties
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are crucial for its biological activity, as they facilitate the formation of complex molecules that exhibit various pharmacological properties.
Cellular Effects
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to bind to various receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as protein kinase inhibitors, which play a crucial role in regulating cell growth and proliferation . This binding interaction is essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, indole derivatives have been observed to undergo degradation under certain conditions, which can affect their biological activity . Additionally, long-term exposure to 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound exhibit beneficial effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of compounds with diverse biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes via specific transporters, which play a crucial role in determining their bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular respiration and energy production. Understanding the subcellular localization of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is essential for elucidating its mechanism of action and therapeutic potential.
Métodos De Preparación
The synthesis of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole ring . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Comparación Con Compuestos Similares
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but with different substituents, leading to varied chemical reactivity and biological activity.
Indole-3-carboxaldehyde: Lacks the ethyl and methyl groups, resulting in different physical and chemical properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
These comparisons highlight the uniqueness of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde in terms of its specific substituents and the resulting properties and applications.
Propiedades
IUPAC Name |
2-ethyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPMWXHUVVLTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














